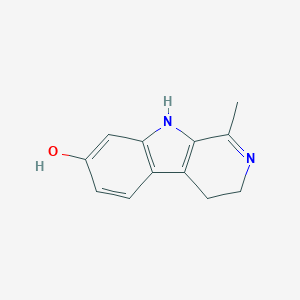

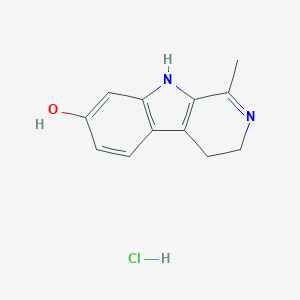

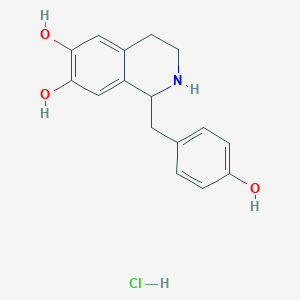

Higenamine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Higenamine hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Higenamine hydrochloride exerts its effects primarily through its action as a β2-adrenergic receptor agonist . It stimulates the β2-adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This activation results in various physiological effects, including increased heart rate, bronchodilation, and enhanced lipolysis . Additionally, this compound has antioxidant properties and can scavenge free radicals, contributing to its protective effects against oxidative stress .

Safety and Hazards

Orientations Futures

Although significant research progress has been made, follow-up pharmacological studies are required to determine the exact mechanism of action, new signaling pathways and targets of Higenamine hydrochloride, and the effects of using it in combination with other drugs . The literature shows that this compound may have a potent effect on complex heart diseases .

Analyse Biochimique

Biochemical Properties

Higenamine hydrochloride interacts with various enzymes and proteins. It has been shown to increase the expression of p-PI3K and p-AKT in various tissues . It also inhibits the activation of nuclear factor kappaB, which is responsible for the inhibition of inducible nitric oxide synthase expression . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been reported to increase the expression of caspase-3, caspase-9 and Bax in tumor cells, promoting cell cycle arrest in the G2/M phase, reducing the number of cells in the S phase, and promoting the apoptosis of glioma cells . It also improves gap junctional dysfunction in astrocytes, reduces gap junctional gaps, and elevates the expression of Cx43 while decreasing the phosphorylation of Cx43 .

Molecular Mechanism

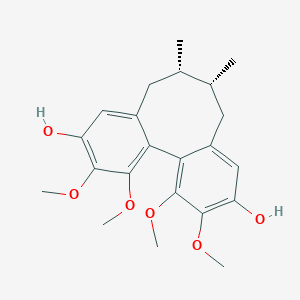

This compound exerts its effects at the molecular level through various mechanisms. It is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It can modulate multiple targets, including anti-inflammation- and anti-apoptosis-related targets and some transcription factors, which directly or indirectly influence the disease course .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Peak concentrations of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported that this compound can reduce blood pressure in both normotensive and hypertensive animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway , mediate the β2-AR/PI3K/AKT cascade , and suppress TGF-β1/Smad signaling .

Transport and Distribution

It has been reported that this compound can be recovered in the urine within 8 hours , indicating its distribution within the body.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate d'higenamine peut être synthétisé par différentes voies de synthèse. Une méthode courante consiste à réduire la norcoclaurine à l'aide de borohydrure de sodium dans le méthanol, suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate . Les conditions réactionnelles impliquent généralement le maintien du mélange réactionnel à basse température pour éviter la décomposition du produit.

Méthodes de production industrielle

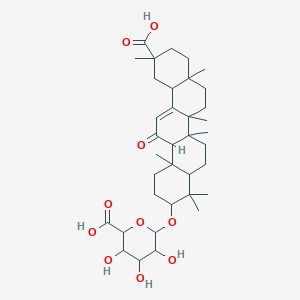

La production industrielle du chlorhydrate d'higenamine implique souvent l'extraction à partir de sources végétales suivie d'une purification. Les plantes sont généralement séchées et broyées en une poudre fine, qui est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite concentré et purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir du chlorhydrate d'higenamine pur .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'higenamine subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants

Réduction : La réduction peut être réalisée à l'aide de borohydrure de sodium dans le méthanol.

Substitution : Des réactions de substitution peuvent se produire avec des halogènes en présence d'un catalyseur approprié.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites d'higenamine et des composés d'higenamine substitués .

Applications de la recherche scientifique

Le chlorhydrate d'higenamine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon en chimie analytique.

Mécanisme d'action

Le chlorhydrate d'higenamine exerce ses effets principalement par son action d'agoniste des récepteurs β2-adrénergiques . Il stimule les récepteurs β2-adrénergiques, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans les cellules . Cette activation entraîne divers effets physiologiques, notamment une augmentation de la fréquence cardiaque, une bronchodilatation et une lipolyse accrue . De plus, le chlorhydrate d'higenamine possède des propriétés antioxydantes et peut piéger les radicaux libres, contribuant à ses effets protecteurs contre le stress oxydatif .

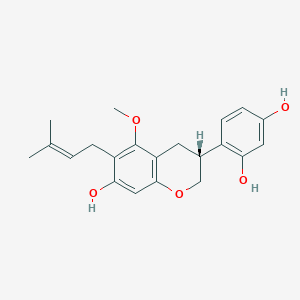

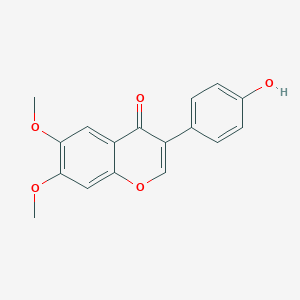

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'higenamine est similaire à d'autres agonistes des récepteurs β2-adrénergiques tels que l'éphédrine et la synéphrine . il est unique dans sa double action de stimulant et de relaxant, selon le type de tissu . Contrairement à l'éphédrine, qui agit principalement comme un stimulant, le chlorhydrate d'higenamine peut détendre certains tissus tout en stimulant d'autres .

Liste des composés similaires

- Éphédrine

- Synéphrine

- Clenbutérol

- Salbutamol

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs effets spécifiques et leurs applications .

Propriétés

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQQSDRUYSMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911673 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11041-94-4 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11041-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011041944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

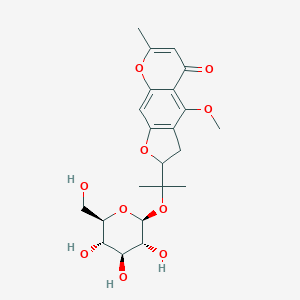

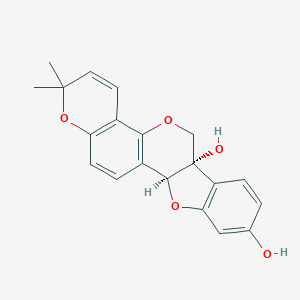

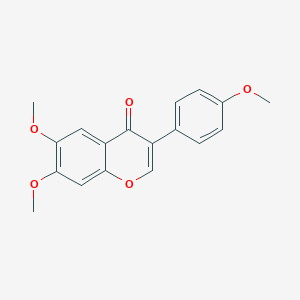

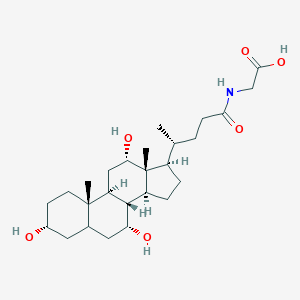

Feasible Synthetic Routes

Q1: What is Higenamine hydrochloride (dl-demethylcoculaurine) and what is its mechanism of action?

A1: this compound is a plant-derived compound isolated from various species, including Aconitum, Gnetum, and Asarum. [] It acts as a beta2-adrenergic receptor agonist, mimicking the effects of adrenaline. This interaction leads to increased heart rate and myocardial contractility. [, ]

Q2: How effective and safe is this compound as a pharmacological stress agent for myocardial perfusion imaging (MPI)?

A2: Studies comparing this compound to adenosine, a commonly used stress agent, show comparable efficacy and safety profiles in detecting coronary artery disease using MPI. [, , , , , ] this compound effectively increases heart rate and induces myocardial stress, allowing for the visualization of blood flow abnormalities in the heart. [, , , , ] While generally safe, it can cause transient side effects like dizziness, palpitations, and chest discomfort. [, , , ]

Q3: Are there alternative pharmacological stress agents for MPI, and how does this compound compare?

A4: Adenosine is a frequently used alternative pharmacological stress agent for MPI. Studies comparing this compound to adenosine demonstrate similar diagnostic accuracy and safety profiles. [, , ] The choice between these agents may depend on patient-specific factors, availability, and institutional protocols.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.